molecular formula C14H16F2N4O2S B2911824 N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide CAS No. 1797811-87-0

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide

Cat. No. B2911824
CAS RN: 1797811-87-0
M. Wt: 342.36
InChI Key: AOFXVENWRCWTOO-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a sulfur atom connected to an amide group, and they are known for their antibacterial properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized via condensation reactions or substitution reactions .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .


Chemical Reactions Analysis

The chemical reactions of similar compounds can be influenced by various factors such as temperature . For example, the protonation degree of some dimethylaminopyridine (DMAP) derivatives can significantly change with temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, DMAP, a similar compound, is a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg .

Scientific Research Applications

Safety and Hazards

Safety data sheets for similar compounds indicate that they can be hazardous. For example, DMAP is toxic if swallowed or inhaled, and it can cause skin irritation and serious eye damage .

properties

IUPAC Name

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3,4-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N4O2S/c1-9-6-14(20(2)3)19-13(18-9)8-17-23(21,22)10-4-5-11(15)12(16)7-10/h4-7,17H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFXVENWRCWTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC(=C(C=C2)F)F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide

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